molecular formula C14H11BrN4O B14465034 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone CAS No. 68763-86-0

1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone

Cat. No.: B14465034
CAS No.: 68763-86-0
M. Wt: 331.17 g/mol
InChI Key: BVXDAVMTNSAQPE-UHFFFAOYSA-N
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Description

1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is a chemical compound with the molecular formula C14-H11-Br-N4-O It is a derivative of phthalazinedione, characterized by the presence of a bromophenyl group and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone typically involves the reaction of 1,4-phthalazinedione with 2-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phthalazinedione: The parent compound without the bromophenyl and hydrazone groups.

    2-Bromobenzaldehyde: A precursor used in the synthesis of the target compound.

    Hydrazine Hydrate: Another precursor involved in the synthesis.

Uniqueness

1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is unique due to the presence of both the bromophenyl and hydrazone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

68763-86-0

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydrazinylphthalazin-1-one

InChI

InChI=1S/C14H11BrN4O/c15-11-7-3-4-8-12(11)19-14(20)10-6-2-1-5-9(10)13(17-16)18-19/h1-8H,16H2,(H,17,18)

InChI Key

BVXDAVMTNSAQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC=C3Br)NN

Origin of Product

United States

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